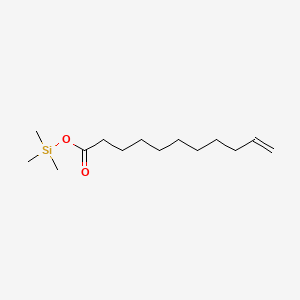

Trimethylsilyl 10-undecenoate

Cat. No. B8716987

M. Wt: 256.46 g/mol

InChI Key: VMXRWOBZWPBJEY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05451483

Procedure details

To a 3-liter, 3-neck flask equipped with an addition funnel, mechanical stirrer and reflux condenser were added undecylenic acid (Lucidol, 480 grams, 2.6 mol), pyridine (240 grams, 3.03 mol) and toluene (900 milliliters). Trimethylsilyl chloride (326 grams, 3.0 mol) was then added slowly via the addition funnel over 2.5 hours. After stirring at 25° C. for 16 hours, the precipitate was filtered off and washed with toluene. The flitrates were combined and the toluene was removed using a rotary evaporator. The residue was distilled through a packed column under reduced pressure and four fractions were collected. A first cut was collected between 25° C. and 115° C. at 1 millimeter of mercury. A second cut was collected between 115° C. and 119° C. at 1 millimeter of mercury. The third cut, collected between 115° C. and 120° C. at 1 millimeter of mercury, was identified by infrared spectroscopy, and with 13C and 1H NMR spectrometries as the trimethylsilyl ester of undecylenic acid (320.4 grams). A fourth cut, collected between 115° C. and 121° C. at 1 millimeter of mercury, was a light-yellow oil. There was no evidence of free acid in fraction 3 using infrared spectroscopy. The carboxylic acid infrared absorption of undecylenic acid was found at 1,720 cm-1. The trimethylsilyl ester group absorbed at 1,640 cm-1.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].N1C=CC=CC=1.[CH3:20][Si:21](Cl)([CH3:23])[CH3:22]>C1(C)C=CC=CC=1>[CH3:20][Si:21]([O:12][C:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])([CH3:23])[CH3:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

480 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC=C)(=O)O

|

|

Name

|

|

|

Quantity

|

240 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

326 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at 25° C. for 16 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 3-liter, 3-neck flask equipped with an addition funnel, mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the toluene was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was distilled through a packed column under reduced pressure and four fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A first cut was collected between 25° C. and 115° C. at 1 millimeter of mercury

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second cut was collected between 115° C. and 119° C. at 1 millimeter of mercury

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The third cut, collected between 115° C. and 120° C. at 1 millimeter of mercury

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A fourth cut, collected between 115° C. and 121° C. at 1 millimeter of mercury

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

absorption of undecylenic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The trimethylsilyl ester group absorbed at 1,640 cm-1

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C[Si](C)(C)OC(CCCCCCCCC=C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |